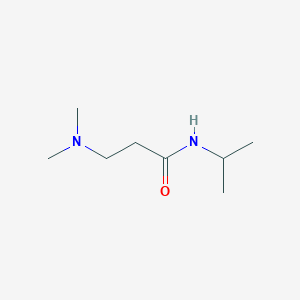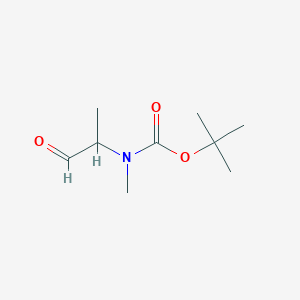![molecular formula C20H19N3O2 B8509188 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8509188.png)
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is an organic compound with a complex structure that includes a quinoline core substituted with ethylphenylamino and dimethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Methoxylation: The dimethoxy groups are introduced through methylation reactions, typically using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ethylphenylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylphenylamino-N,N-diacetic acid: Similar in structure but with different functional groups.
4-Hydroxyquinoline: Shares the quinoline core but has different substituents.
Uniqueness
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H19N3O2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-(4-ethylanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H19N3O2/c1-4-13-5-7-15(8-6-13)23-20-14(11-21)12-22-17-10-19(25-3)18(24-2)9-16(17)20/h5-10,12H,4H2,1-3H3,(H,22,23) |
Clé InChI |
HLURNMSMPHQXLV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8509130.png)



![3-[tert-butyl(dimethyl)silyl]oxy-1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propan-1-ol](/img/structure/B8509159.png)





